molecular formula C5H4ClFN2 B6280021 4-chloro-5-fluoropyridin-3-amine CAS No. 1393570-52-9

4-chloro-5-fluoropyridin-3-amine

Cat. No. B6280021
CAS RN: 1393570-52-9
M. Wt: 146.6
InChI Key:
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Description

4-chloro-5-fluoropyridin-3-amine is an important intermediate mainly used in medicine and organic synthesis . It is used to synthesize Ivosidenib, an isocitrate dehydrogenase-1 inhibitor used to treat acute myeloid leukemia and cholangiocarcinoma in adults .


Synthesis Analysis

The synthesis of 4-chloro-5-fluoropyridin-3-amine involves nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .


Molecular Structure Analysis

The molecular formula of 4-chloro-5-fluoropyridin-3-amine is C5H4ClFN2 . Its molecular weight is 112.105 .


Chemical Reactions Analysis

The chemical reactions involving 4-chloro-5-fluoropyridin-3-amine include addition, addition-elimination, elimination-addition, and ring-opening, as well as proton-abstraction reactions followed by nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound has a boiling point of 254.1°C at 760 mmHg, and its flash point is 107.3°C. Its refractive index is 1.553, and it has a surface tension of 60.8 dyne/cm.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

4-chloro-5-fluoropyridin-3-amine: is a valuable intermediate in the synthesis of various fluorinated pyridines . These compounds are sought after for their unique physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. Fluorinated pyridines have reduced basicity and are less reactive compared to their chlorinated and brominated counterparts, making them suitable for selective synthesis applications.

Radiopharmaceuticals

The compound can be used to create 18 F-substituted pyridines , which are of special interest as potential imaging agents . These agents are crucial in local radiotherapy for cancer, where they help in the diagnosis and treatment by enabling visualization of biological processes at the molecular level.

Agricultural Chemical Development

In the quest for new agricultural products with improved properties, 4-chloro-5-fluoropyridin-3-amine serves as a precursor for introducing fluorine atoms into lead structures . The introduction of fluorine is known to enhance the physical, biological, and environmental properties of agricultural chemicals.

Pharmaceutical Intermediates

This compound is also used as an intermediate in the synthesis of various pharmaceuticals. Its presence in a pharmaceutical compound can influence the drug’s potency, selectivity, and metabolic stability, contributing to the development of more effective medications.

Heterocyclic Compound Synthesis

4-chloro-5-fluoropyridin-3-amine: is a starting material for the preparation of a wide range of heterocyclic compounds. These structures are the backbone of many drugs and are essential for the diversity of molecular frameworks in medicinal chemistry.

Nonpeptide Inhibitors for Viral Entry

The compound has been used as a reactant for the preparation of nonpeptide inhibitors that can block viral entry . This application is particularly relevant in the development of antiviral drugs that can prevent viruses from infecting host cells.

Organic Synthesis

It serves as a versatile building block in organic synthesis, enabling the construction of complex organic molecules. Its reactivity allows for various substitution reactions, which are fundamental in organic synthesis processes.

Fluorine Chemistry Research

The compound contributes to the field of fluorine chemistry, where it is used to study the effects of fluorination on chemical compounds . Research in this area can lead to the discovery of new fluorination reactions and fluorinated materials with novel properties.

Safety and Hazards

4-chloro-5-fluoropyridin-3-amine is considered hazardous. It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Potential future directions for research on 4-chloro-5-fluoropyridin-3-amine include the development of new synthetic methods, the investigation of its biological properties, and the study of its potential as a therapeutic agent .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-5-fluoropyridin-3-amine involves the introduction of a chlorine atom and a fluorine atom onto a pyridine ring, followed by the conversion of the resulting intermediate to an amine group.", "Starting Materials": [ "3-chloropyridine", "potassium fluoride", "ammonia", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: 3-chloropyridine is reacted with potassium fluoride in the presence of a polar aprotic solvent, such as dimethylformamide, to introduce a fluorine atom onto the pyridine ring.", "Step 2: The resulting 4-chloro-3-fluoropyridine intermediate is then hydrogenated in the presence of ammonia and a palladium on carbon catalyst to convert the chlorine atom to an amine group.", "Step 3: The final product, 4-chloro-5-fluoropyridin-3-amine, is obtained by isolating and purifying the amine intermediate." ] }

CAS RN

1393570-52-9

Product Name

4-chloro-5-fluoropyridin-3-amine

Molecular Formula

C5H4ClFN2

Molecular Weight

146.6

Purity

95

Origin of Product

United States

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